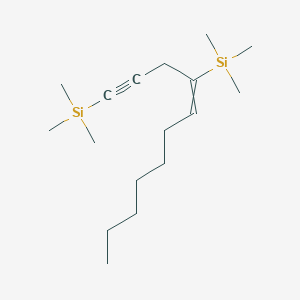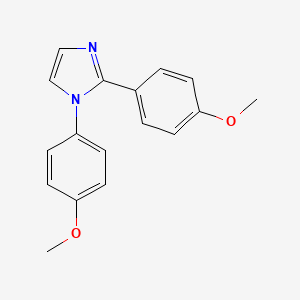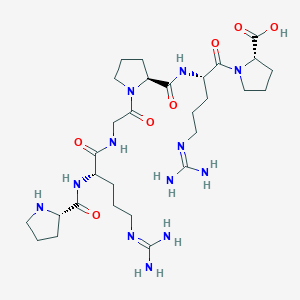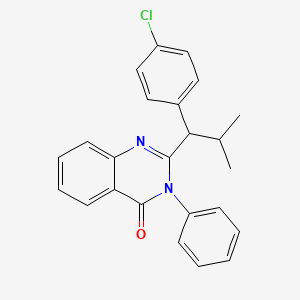![molecular formula C20H17NOS B14200868 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-22-4](/img/structure/B14200868.png)
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine is an organic compound with the molecular formula C20H17NOS It is a derivative of pyridine, featuring a methoxyphenyl group and a phenylsulfanyl group attached to an ethenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenylsulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[2-(3-Methoxyphenyl)ethenyl]pyridine: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Methoxyphenyl)ethenyl]pyridine: Lacks the phenylsulfanyl group, leading to different chemical and biological properties.
Uniqueness
3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine is unique due to the presence of both methoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
830320-22-4 |
|---|---|
分子式 |
C20H17NOS |
分子量 |
319.4 g/mol |
IUPAC 名称 |
3-[2-(4-methoxyphenyl)-2-phenylsulfanylethenyl]pyridine |
InChI |
InChI=1S/C20H17NOS/c1-22-18-11-9-17(10-12-18)20(14-16-6-5-13-21-15-16)23-19-7-3-2-4-8-19/h2-15H,1H3 |
InChI 键 |
GFWSLRRUOHOAMJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)





![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)


![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
